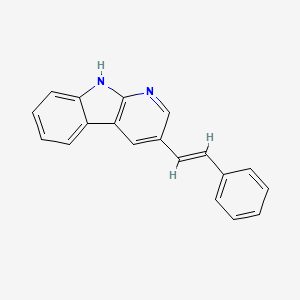

Pyridoindole derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H14N2 |

|---|---|

Molecular Weight |

270.3 g/mol |

IUPAC Name |

3-[(E)-2-phenylethenyl]-9H-pyrido[2,3-b]indole |

InChI |

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)10-11-15-12-17-16-8-4-5-9-18(16)21-19(17)20-13-15/h1-13H,(H,20,21)/b11-10+ |

InChI Key |

UNSLEGIUCMXDGG-ZHACJKMWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC3=C(NC4=CC=CC=C43)N=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=C(NC4=CC=CC=C43)N=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pyridoindole Derivatives

Classical and Contemporary Annulation Strategies

The annulation, or ring-forming, strategies to construct the pyridoindole framework are diverse, ranging from century-old name reactions to modern metal-catalyzed transformations. These methods provide access to the core structure through the formation of either the pyridine (B92270) or the indole (B1671886) ring system onto a pre-existing complementary ring.

Fischer Indole Synthesis Variations

The Fischer indole synthesis, a cornerstone in indole chemistry since 1883, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate which, upon heating in the presence of an acid catalyst, undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole nucleus. wikipedia.orgbyjus.com

While immensely powerful for the synthesis of a wide array of indoles, the direct application of the Fischer indole synthesis to the preparation of azaindoles, such as pyridoindoles, can be met with challenges. The electron-deficient nature of the pyridine ring in the pyridylhydrazine starting material can hinder the cyclization process. nsf.gov However, strategic placement of electron-donating groups on the pyridylhydrazine can significantly improve the efficiency of this approach, making it a viable route for the synthesis of certain 4- and 6-azaindoles. nih.gov

A key variation is the aza-Fischer indole synthesis , which provides a more direct route to the pyridoindole core. This modification adapts the classical Fischer indole synthesis to pyridine-containing substrates, offering a valuable tool for accessing this important class of heterocycles. The synthesis of a pyrido[2,3-c]carbazole derivative has been achieved in a three-step sequence that incorporates a Fischer indole cyclization with alkyl group elimination. researchgate.net

| Variation | Starting Materials | Key Features | Resulting Pyridoindole |

| Classical Fischer Indole Synthesis | Pyridylhydrazine, Aldehyde/Ketone | Requires electron-donating groups on the pyridine ring for efficiency. | 4- and 6-azaindoles |

| Aza-Fischer Indole Synthesis | Pyridine-containing hydrazines and carbonyl compounds | A more direct adaptation for azaindole synthesis. | Various pyridoindole isomers |

| Fischer Indole Cyclization with Elimination | Substituted pyridylhydrazine and cyclic ketone | Involves a subsequent elimination step to form the final carbazole (B46965) structure. | Pyrido[2,3-c]carbazole |

Pictet-Spengler and Bischler-Napieralski Derived Approaches

Two of the most venerable and reliable methods for the synthesis of β-carbolines, a common name for pyrido[3,4-b]indoles, are the Pictet-Spengler and Bischler-Napieralski reactions. ljmu.ac.uk Both reactions are foundational in the synthesis of isoquinoline (B145761) and indole alkaloids. nih.gov

The Pictet-Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure. wikipedia.orgrsc.org The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system. rsc.org This method is widely employed in the synthesis of natural products and their analogues due to its reliability and often mild reaction conditions. wikipedia.org The use of tryptamine derivatives and various aldehydes allows for the introduction of diverse substituents on the resulting pyridoindole core. nih.gov

The Bischler-Napieralski reaction , discovered in 1893, provides a route to 3,4-dihydro-β-carbolines. slideshare.net This reaction involves the intramolecular cyclization of N-acylated tryptamines using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). slideshare.nettandfonline.com The resulting dihydro-β-carbolines can be subsequently oxidized to the fully aromatic β-carbolines. tandfonline.com While often requiring more vigorous conditions than the Pictet-Spengler reaction, the Bischler-Napieralski approach is advantageous as the dihydro-β-carboline products are generally easier to oxidize to the final aromatic pyridoindole. tandfonline.com

| Reaction | Starting Material | Key Intermediate | Product | Typical Conditions |

| Pictet-Spengler | Tryptamine and Aldehyde/Ketone | Iminium ion | Tetrahydro-β-carboline | Acid catalyst (e.g., TFA, HCl) rsc.org |

| Bischler-Napieralski | N-Acylated tryptamine | Nitrilium ion | 3,4-Dihydro-β-carboline | Dehydrating agent (e.g., POCl₃, PPA) slideshare.net |

Metal-Catalyzed Cyclizations (e.g., Copper, Iron(III) Triflate)

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyridoindoles are no exception. Catalysts based on copper, iron, palladium, and rhodium have been successfully employed in the construction of the pyridoindole framework, often offering milder reaction conditions and greater functional group tolerance compared to classical methods. nih.govresearchgate.net

Iron(III) triflate has emerged as an effective catalyst for the synthesis of novel functionalized pyridoindole derivatives. For instance, a variety of 1H-pyrido[2,3-b]indole-3-carbonitrile derivatives have been synthesized through a solvent-free, one-pot cyclocondensation of a substituted (triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, and cyanoacetamide, catalyzed by iron(III) triflate. tandfonline.com Iron(II) triflate has also been utilized as a catalyst for the synthesis of indoles via intramolecular C-H amination, a strategy that can be adapted for pyridoindole synthesis. nih.govorganic-chemistry.org

Copper-catalyzed reactions have also been extensively developed for indole synthesis and can be applied to the construction of pyridoindoles. researchgate.net These methods often involve the intramolecular cyclization of suitably functionalized anilines. The versatility of copper catalysis allows for various reaction pathways, including C-N and C-C bond formations, to assemble the heterocyclic core.

Furthermore, other transition metals like rhodium(I) and palladium(0) have been utilized in catalyzed cyclotrimerization reactions to construct annulated pyrido[3,4-b]indoles, showcasing the broad utility of metal catalysis in accessing complex pyridoindole structures. nih.gov

| Catalyst | Reaction Type | Starting Materials | Product |

| Iron(III) Triflate | One-pot cyclocondensation | (Triethoxymethyl)arene, 1-methyl-1H-indol-2-ol, cyanoacetamide | 1H-pyrido[2,3-b]indole-3-carbonitrile derivatives tandfonline.com |

| Copper Salts | Intramolecular cyclization | Functionalized anilines | Various pyridoindole cores researchgate.net |

| Rh(I) / Pd(0) | Cyclotrimerization | Diynylnitriles | Annulated pyrido[3,4-b]indoles nih.gov |

Divergent and Orthogonal Synthesis Pathways

Beyond linear synthetic sequences, the development of divergent and orthogonal pathways allows for the creation of diverse molecular scaffolds from common intermediates. These strategies offer increased efficiency and modularity in the synthesis of complex molecules like pyridoindole derivatives.

Oxindole-Mediated Routes via Indole Intermediates

A notable divergent approach to pyridoindoles involves the use of oxindoles as versatile starting materials. A dehydrative aromatization protocol has been developed for the synthesis of substituted indole derivatives from readily available oxindoles. acs.org This method provides access to 2-allyl and 2,3-disubstituted diallyl indoles, which are otherwise difficult to prepare. acs.org

These diallyl indole intermediates serve as precursors for ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds. Through an orthogonal synthesis strategy, these precursors can be selectively converted into either pyrido[1,2-a]indoles or carbazoles, demonstrating the divergent nature of this pathway. acs.orgresearchgate.net This approach allows for the generation of a variety of indole-fused heterocycles from a common oxindole (B195798) starting point.

Intramolecular Nitrone Cycloadditions

Intramolecular nitrone cycloadditions represent a powerful tool for the construction of fused-ring systems, including those found in pyridoindole derivatives. This methodology involves the [3+2] cycloaddition of a nitrone with an alkene tethered to the same molecule. rsc.org

This strategy has been successfully applied to the synthesis of pyrrolo- and pyrido[1,2-a]indole derivatives. acs.org The synthesis commences with N-allyl-substituted 2-indolecarbaldehydes, which are converted into the corresponding nitrones in situ. The subsequent intramolecular cycloaddition reaction furnishes the fused heterocyclic framework. The regioselectivity of the cycloaddition can be influenced by steric factors, allowing for control over the final product structure. acs.org This method provides a convergent and stereocontrolled route to complex pyridoindole alkaloids and related compounds.

Visible Light-Enabled Cascade Cyclization for Functionalized Derivatives

The synthesis of functionalized pyridoindole derivatives has been significantly advanced by the advent of visible light-enabled cascade cyclizations. These methods offer environmentally benign and efficient pathways to complex molecular architectures under mild, metal-free conditions.

One notable strategy involves a visible-light-induced radical cascade sulfonylation/cyclization. This process utilizes Ru(bpy)₃Cl₂·6H₂O as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to synthesize a variety of sulfonated indole-fused pyridines in moderate to good yields. The reaction proceeds through a radical mechanism, offering a sustainable alternative to traditional methods. Key advantages include the use of readily available starting materials and the generation of molecular nitrogen as the sole byproduct, enhancing the practicality of the transformation.

Another innovative approach is a catalyst-free, visible-light-promoted cascade cyclization for constructing dihydropyrido[1,2-a]indolone skeletons bearing a trifluoromethyl group. This method relies on the homolysis of Umemoto's reagent under visible light irradiation to generate the trifluoromethyl radical. This radical then initiates a cascade involving trapping by a terminal alkene and subsequent intramolecular cyclization with the indole ring. The process is characterized by its operational simplicity and avoidance of photocatalysts or transition-metal catalysts.

Furthermore, a visible light-enabled cascade strategy has been developed for the concomitant phosphorylation and construction of tetrahydropyrido[1,2-a]indoles. This metal-free approach generates phosphinoyl radicals from H-phosphonates through a Hydrogen Atom Transfer (HAT) process. These radicals add to an unactivated alkene-tethered indole, initiating a cyclization cascade that results in phosphonate-functionalized pyridoindole derivatives.

Table 1: Comparison of Visible Light-Enabled Cascade Cyclization Methods

| Method | Catalyst/Initiator | Functional Group Introduced | Key Features |

|---|---|---|---|

| Sulfonylation/Cyclization | Ru(bpy)₃Cl₂·6H₂O | Sulfonyl | Sustainable, N₂ byproduct |

| Trifluoromethylation/Cyclization | Umemoto's Reagent | Trifluoromethyl (CF₃) | Catalyst-free, mild conditions |

| Phosphorylation/Cyclization | 4DPAIPN (photocatalyst), DTBP (radical initiator) | Phosphonate | Metal-free, HAT process |

Derivatization and Functionalization Strategies

The introduction of diverse substituents onto the pyridoindole core is crucial for modulating its chemical and biological properties. Palladium-catalyzed cross-coupling reactions are a cornerstone for this purpose, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

A notable method for synthesizing aryl-substituted pyrido[1,2-a]indoles involves a palladium-catalyzed cyclization of o-picolylbromoarenes. This transformation proceeds under basic conditions and provides a practical route to various aryl- and cyano-substituted pyridoindoles that are not easily accessible through other methods. This approach is valued for its generality and efficiency.

Another powerful strategy is the Suzuki arylation, which has been employed in the synthesis of 7-aryl substituted paullones, a class of compounds featuring the pyrido[2,3-b]indole skeleton. In a multi-step synthesis, a key bromo-substituted paullone (B27933) intermediate can be coupled with various arylboronic acids under Suzuki conditions to yield a range of 7-arylpaullones. This demonstrates the utility of late-stage functionalization to build molecular diversity.

Table 2: Examples of Aryl-Substituted Pyridoindole Synthesis

| Starting Material | Reagent/Catalyst | Product Type | Reference Method |

|---|---|---|---|

| o-Picolylbromoarenes | Pd catalyst, base | Aryl-pyrido[1,2-a]indoles | Pd-catalyzed cyclization |

| 7-Bromopaullone | Arylboronic acid, Pd catalyst | 7-Arylpaullones | Suzuki Arylation |

Building upon the pyridoindole scaffold to create larger, fused polycyclic systems expands the structural diversity and potential applications of these heterocycles. A significant focus has been on the synthesis of pyrazino[1,2-a]indoles, which are found in various biologically active molecules.

One common strategy involves the intramolecular Michael reaction. For example, C3-tetrahydro-pyrazinoindoles can be synthesized from a precursor generated via an intramolecular Michael reaction carried out on a mesylate in the presence of ammonia. This key intermediate can then be further elaborated through steps like N-Boc protection, debenzylation, and functionalization to produce a variety of substituted pyrazinoindoles.

Cycloaddition reactions offer another efficient route to fused systems. Zinc(II)-catalyzed divergent formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have been developed to produce polycyclic fused indoline (B122111) scaffolds, including tetrahydro-1H-pyridazino[3,4-b]indoles. The reaction pathway is controlled by the nature and type of substituents on the substrates, allowing for selective synthesis of different polycyclic frameworks.

Furthermore, palladium-catalyzed multicomponent cascade reactions provide a sophisticated method for constructing N-fused polycyclic indoles. A reaction of 3-diazo oxindole and isocyanides, assisted by an in-situ generated amide, proceeds via a regioselective [3+1+1] annulation to create complex fused structures. These advanced synthetic strategies enable the rapid assembly of unique and rigid polycyclic skeletons from simpler starting materials.

Preclinical Biological Activities and Putative Therapeutic Applications

Neuropharmacological Modulations

Neuroprotective Efficacy in Preclinical Models

Pyridoindole derivative 2, also known as SMe1EC2, is a synthetic compound derived from stobadine (B1218460) that has demonstrated promising neuroprotective properties in a variety of preclinical studies nih.govnih.gov. Its beneficial biological effects are largely attributed to its capacity to mitigate oxidative damage nih.gov. Research suggests that SMe1EC2 may be a valuable agent for addressing pathological processes involved in several neurological disorders nih.gov.

SMe1EC2 has shown significant neuroprotective efficacy in in vitro models of ischemia. Studies on rat hippocampal slices subjected to transient hypoxia/hypoglycemia (a model for ischemic conditions) revealed that SMe1EC2 improved the resistance of hippocampal neurons and enhanced the recovery of neuronal responses during reoxygenation nih.govnih.govnih.gov.

The neuroprotective impact of SMe1EC2 was observed in the form of reduced hippocampal swelling during ischemic conditions mdpi.comnih.gov. Furthermore, when applied to the incubation medium before and during hypoxia/hypoglycemia, SMe1EC2 led to a reduction in edema formation in the CA1 area of the hippocampus, a region particularly vulnerable to ischemic damage nih.govsemanticscholar.org. Ten-day oral treatment of rats with SMe1EC2 also resulted in an improved resistance of hippocampal neurons to in vitro hypoxia/hypoglycemia nih.gov. These findings confirm the neuroprotective effect of SMe1EC2 on both the recovery of neuronal function and the reduction of morphological changes under ischemic conditions in vitro nih.govresearchgate.net.

| Preclinical Model | Key Findings |

| Rat hippocampal slices (in vitro ischemia) | Improved recovery of neuronal transmission upon reoxygenation nih.govnih.gov. |

| Rat hippocampal slices (in vitro ischemia) | Reduced edema formation in the CA1 area nih.gov. |

| Rat hippocampal slices (in vitro ischemia) | Reduced hippocampal swelling mdpi.comnih.gov. |

| Mice (acute head trauma) | Diminished sensorimotor impairment and reduced brain edema nih.gov. |

The neuroprotective effects of SMe1EC2 are closely linked to its potent antioxidant properties nih.govnih.gov. The brain is highly susceptible to the damaging effects of reactive oxygen species due to its high oxygen consumption and lipid-rich composition nih.gov. SMe1EC2 has been shown to effectively counter oxidative damage in various experimental settings.

In studies using rat brain cortex, SMe1EC2 was found to inhibit the peroxidation of lipids and the carbonylation of proteins, which are key markers of oxidative damage nih.gov. The compound also demonstrated protective effects in HT22 neuron-like cells, shielding them against high glucose toxicity and oxidative stress nih.govresearchgate.net. In an animal model of Alzheimer's disease-like neurodegeneration induced by trimethyltin (B158744), administration of SMe1EC2 preserved the viability of pyramidal cells in the CA1 area of the hippocampus and downregulated serum levels of malondialdehyde, a biomarker of lipid peroxidation nih.govresearchgate.netnih.gov. These biochemical and morphometrical findings suggest that the reduction of oxidative stress plays a significant role in its neuroprotective action researchgate.netnih.gov.

| Experimental System | Observed Antioxidant Effect |

| Rat brain cortex homogenates | Inhibition of lipoperoxidation and protein carbonylation nih.gov. |

| HT22 neuron-like cells | Protection against high glucose-induced toxicity and oxidative stress nih.govresearchgate.net. |

| Trimethyltin-induced neurodegeneration model in rats | Downregulation of serum malondialdehyde (MDA) levels nih.govresearchgate.netnih.gov. |

| Trimethyltin-induced neurodegeneration model in rats | Preservation of pyramidal cell viability in the CA1 hippocampal area researchgate.netnih.gov. |

Long-term potentiation (LTP), a cellular mechanism underlying learning and memory, is known to be impaired by oxidative stress nih.gov. Given its antioxidant and neuroprotective capabilities, SMe1EC2 was investigated for its ability to preserve LTP under ischemic conditions.

In a study using rat hippocampal slices, transient hypoxia/hypoglycemia caused a marked reduction in LTP in the CA3-CA1 area nih.gov. The application of SMe1EC2 significantly improved this ischemia-induced reduction of LTP compared to untreated hypoxic slices nih.gov. This protective effect on LTP is likely attributed to SMe1EC2's ability to preserve neuronal cell membranes and proteins from oxidative damage nih.gov. The findings suggest that the LTP-protective effect of SMe1EC2 in the hippocampus could be beneficial in therapies for conditions associated with injured neuronal plasticity, such as ischemia, trauma, and aging nih.govconsensus.app.

The potential of SMe1EC2 to act as a cognition-enhancing agent was investigated in a study on aged rats experiencing cognitive decline nih.gov. Twenty-month-old male Wistar rats administered a low dose of SMe1EC2 daily for eight weeks showed significant improvements in spatial memory performance as assessed by the Morris water maze test nih.gov.

Treated rats exhibited significantly increased path efficiency and shorter time intervals in successful trials compared to non-supplemented aged animals nih.gov. There were also mild improvements in other parameters such as test duration and the distance required to reach the platform nih.gov. These results suggest that chronic administration of low-dose SMe1EC2 can enhance cognitive function in aged rats, pointing to its potential protective effect against the accumulation of oxidative damage that accompanies aging nih.gov.

| Animal Model | Behavioral Test | Cognitive Improvements Observed |

| 20-month-old male Wistar rats | Morris Water Maze | Significantly increased path efficiency, shorter time to find the platform nih.gov. |

While direct studies on the effect of SMe1EC2 on neurogenesis are limited, its protective effects on neuronal plasticity have been noted in the context of ischemic injury nih.gov. A closely related derivative, SMe1EC2M3, has been studied more extensively for its effects on neurogenesis and neuronal differentiation. In a chronic mild stress model in rats, SMe1EC2M3 administration was linked to changes in hippocampal neurogenesis mdpi.comnih.govnih.govresearcher.life. Specifically, it increased the number of SOX2-positive cells (a marker for neural progenitor cells) in the hippocampal dentate gyrus mdpi.comnih.gov. Furthermore, in primary hippocampal neuronal cultures, incubation with SMe1EC2M3 significantly stimulated the length of neurites, indicating a positive effect on neuronal differentiation mdpi.comnih.govnih.govresearcher.life. These findings on a related compound suggest a potential avenue for future research into SMe1EC2's role in modulating neuronal plasticity and neurogenesis.

Anxiolytic and Antidepressant Potential in Behavioral Paradigms

Pyridoindole derivatives have emerged as a class of compounds with significant potential for treating central nervous system disorders. Preclinical research has focused on their capacity to modulate anxiety and depression, utilizing established behavioral models in rodents to characterize their psychopharmacological profiles.

Assessment in Standard Rodent Anxiety Models (e.g., Elevated Plus-Maze, Light/Dark Box)

The anxiolytic properties of pyridoindole derivatives have been investigated using standard behavioral tests that rely on the conflict between a rodent's natural aversion to open, brightly lit spaces and its desire to explore a novel environment. researchgate.netresearchgate.netfrontiersin.org The Elevated Plus-Maze (EPM) and the Light/Dark Box (LDB) are two of the most widely used paradigms for this purpose. researchgate.netresearchgate.net

The Light/Dark Box test further supports the assessment of anxiety. neurofit.com This model consists of a dark, enclosed compartment and a brightly illuminated one. researchgate.net Anxiolytic compounds typically increase the time the animal spends in the lit portion of the box. neurofit.com For the derivative SMe1EC2, a trend towards less anxious behavior was observed, although the results were not statistically significant. nih.gov Conversely, while the highest dose of SMe1M2 did increase the time spent in the lit area, this finding was confounded by a general inhibition of motor activity, suggesting a sedative rather than a true anxiolytic effect. nih.govnih.gov

Table 1: Effects of Pyridoindole Derivatives in Rodent Anxiety Models

| Derivative | Test Model | Key Findings | Reference |

| SMe1EC2 | Elevated Plus-Maze | Dose-dependent increase in time spent in open arms; indicative of anxiolytic activity. | nih.gov |

| SMe1EC2 | Light/Dark Box | Trend towards increased time in the lit area (not statistically significant). | nih.gov |

| SMe1M2 | Elevated Plus-Maze | No significant anxiolytic effects observed. | nih.govnih.gov |

| SMe1M2 | Light/Dark Box | Increased time in the lit area, but results were influenced by motor inhibition. | nih.govnih.gov |

Evaluation in Chronic Stress-Induced Depression Models (e.g., Forced Swim Test)

Chronic stress models in animals are widely used to study the pathophysiology of depression and to screen for potential antidepressant drugs. nih.govmdpi.com These models induce behavioral changes that are analogous to depressive symptoms in humans, which can often be reversed by chronic antidepressant treatment. nih.gov

The Forced Swim Test (FST) is a common behavioral paradigm used to evaluate antidepressant potential. frontiersin.orgnih.govnih.gov In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant-like effects. frontiersin.orgresearchgate.net The pyridoindole derivative SMe1EC2M3 has been investigated for its potential antidepressant effects in a chronic mild stress (CMS) model, which exposes animals to a series of unpredictable stressors to induce a depression-like state. nih.gov Research has shown that administration of this compound can partially reduce the negative behavioral outcomes associated with chronic stress. nih.gov

Studies involving other pyridoindole derivatives have shown varied results in the FST. For instance, one study noted that a particular derivative did not produce an antidepressant effect in the FST under their experimental conditions. sci-hub.se This highlights the importance of specific structural features of the molecules in determining their pharmacological activity.

Anticancer Properties

In addition to their effects on the central nervous system, pyridoindole derivatives have demonstrated significant potential as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells, induce programmed cell death, and interfere with the cell division cycle.

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

A number of novel synthesized pyrido[3,4-b]indoles have shown potent, broad-spectrum antiproliferative activity against various human cancer cell lines. nih.gov The efficacy of these compounds has been evaluated in cell lines representing several types of cancer, including breast, colon, melanoma, and pancreatic cancer. nih.gov

For example, a derivative identified as compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) exhibited particularly high potency, with IC50 values in the nanomolar range for several cell lines. nih.gov The cytotoxic effects of various pyridino[2,3-f]indole-4,9-dione derivatives have also been examined, with some showing excellent cytotoxicity against human CNS and colon tumor cell lines, even exceeding the potency of the standard chemotherapy drug doxorubicin (B1662922) in some cases. nih.gov The antiproliferative activity is highly dependent on the specific chemical substitutions on the pyridoindole core. longdom.org For instance, the presence of a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at the C6 position was found to confer the best antiproliferative activity in one series of compounds. nih.gov

Table 2: Antiproliferative Activity of a Pyridoindole Derivative (Compound 11) on Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) |

| Breast | MCF-7 | 80 |

| Colon | HCT116 | 130 |

| Melanoma | SK-MEL-28 | 130 |

| Pancreatic | MIA PaCa-2 | 200 |

Data synthesized from research on potent pyrido[3,4-b]indole derivatives. nih.gov

Induction of Apoptosis Pathways

A key mechanism underlying the anticancer activity of pyridoindole derivatives is the induction of apoptosis, or programmed cell death. nih.gov Cancer cells often have dysfunctional apoptotic pathways, allowing them to survive and proliferate uncontrollably. Compounds that can reactivate these pathways are valuable therapeutic candidates.

Studies have shown that certain pyrido[2,3-d]pyrimidine (B1209978) derivatives induce apoptosis in cancer cells by activating key proteins in the apoptotic cascade. nih.gov This includes the activation of caspases, such as caspase-3, which are critical executioner enzymes in the apoptotic process. researchgate.netnih.gov Furthermore, these compounds have been observed to modulate the levels of proteins in the Bcl-2 family, which regulates apoptosis. nih.gov Specifically, they can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov The induction of apoptosis by these derivatives has been confirmed in various cancer cell lines, including pancreatic and breast cancer cells. nih.govrsc.org

Antioxidant Capacity

Structural Determinants for Antioxidant Potency

The antioxidant capabilities of pyridoindole derivatives are significantly influenced by their molecular structure, particularly the region around the indolic nitrogen. tandfonline.comnih.gov Research has demonstrated that these compounds can effectively scavenge peroxyl radicals in both aqueous and lipid environments, with an efficacy comparable to Trolox, a well-known antioxidant. tandfonline.comnih.gov

The hydrogen-donating ability of the indolic nitrogen is a critical factor for this free radical scavenging activity. tandfonline.com Structural modifications that affect this nitrogen atom can dramatically alter the antioxidant potency of the molecule. tandfonline.comnih.gov For instance, the aromatization of the pyridoindole skeleton, as seen in dehydrostobadine, leads to a decrease in antioxidant activity. tandfonline.comnih.gov Furthermore, the acetylation of the indolic nitrogen has been found to almost completely eliminate the compound's ability to scavenge peroxyl radicals. tandfonline.comnih.gov

These findings underscore the importance of an unsubstituted indole (B1671886) nitrogen for the antioxidant properties of this class of compounds. tandfonline.com Pyridoindole derivatives with an available hydrogen on the indole nitrogen can act as potent antioxidants, potentially offering protective effects against oxidative stress at both the initial stages of cellular injury in aqueous environments and in the subsequent progression of damage within lipid membranes. tandfonline.com

| Compound | Structural Modification | Effect on Antioxidant Activity |

| Stobadine | Unmodified Pyridoindole | Potent |

| Dehydrostobadine | Aromatization of the pyridoindole skeleton | Lowered |

| N-acetylated stobadine | Acetylation of the indolic nitrogen | Abolished |

Other Biological Activities

Recent research has explored the potential of pyridoindole derivatives as inhibitors of phosphodiesterase 5A (PDE5A), an enzyme implicated in hypertension. A study focused on synthesizing derivatives from a plant-based pyridoindole lead scaffold and assessing their PDE5A inhibitory potential through both in silico and in vivo methods. nih.gov

The synthesis involved a multi-step process, starting with tryptophan and various aldehydes and ketones, followed by reactions with ethanol (B145695) and benzyl (B1604629) alcohols to produce a series of 22 different pyridoindole derivatives (D1 to D22). nih.gov In silico screening using grip-based docking identified three molecules—D4, D8, and D12—as having promising binding energy scores. nih.gov

Subsequent in vivo studies on rats investigated the antihypertensive effects of these selected derivatives. The results indicated that molecule D12 was the most effective antihypertensive agent among the tested compounds. nih.gov This research suggests that the pyridoindole scaffold could serve as a valuable platform for developing novel biomolecules for the management of hypertension through PDE5A inhibition. nih.gov

Certain pyridoindole derivatives have been identified as potent potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. escholarship.orgresearchgate.net Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disorder. Potentiators are a class of drugs that can restore the function of mutated CFTR channels. researchgate.net

One specific class of pyridoindole derivatives, the spiro[piperidine-4,1'-pyrido[3,4-b]indoles], has been shown to act as "co-potentiators". escholarship.orgescholarship.org These compounds work synergistically with existing CFTR potentiators like VX-770 (ivacaftor) to enhance the activity of certain CFTR mutants that have minimal function. escholarship.orgescholarship.org

Structure-activity relationship studies have been conducted to optimize the potency of these co-potentiators. escholarship.orgescholarship.org For example, a study involving the targeted synthesis of 37 spiro[piperidine-4,1'-pyrido[3,4-b]indoles] identified an analog, designated 2i, which has a 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents. escholarship.orgescholarship.org This particular derivative demonstrated a significantly improved potency for activating the N1303K-CFTR mutant, with an EC50 value of approximately 600 nM. escholarship.orgescholarship.org This represented a roughly 17-fold improvement in potency compared to the original compound identified in an initial small molecule screen. escholarship.orgescholarship.org These findings highlight the potential of the spiro[piperidine-4,1'-pyrido[3,4-b]indole] scaffold for developing novel and more effective therapies for cystic fibrosis. escholarship.org

Pyridoindole derivatives have demonstrated a range of antimicrobial activities against various pathogens. For instance, certain 6,7-annulated pyrido[2,3-d]pyrimidines have shown moderate activity against bacteria, with one compound being particularly effective against Staphylococcus aureus. nih.gov

The antimicrobial potential of these compounds extends to a broad spectrum of microorganisms. Studies on novel pyrido[2,3-d]pyrimidin-4(1H)-ones and 2-pyrazoline (B94618) derivatives have shown them to be active against both Gram-positive and Gram-negative bacteria, as well as several fungal species. researchgate.netarkat-usa.org Specifically, 2-pyrazoline derivatives exhibited significant activity, with MICs ranging from 4-30 μg/mL against various bacterial species. arkat-usa.org

Furthermore, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have been investigated for their antimicrobial efficacy. nih.gov These compounds have displayed a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against microorganisms including Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei. nih.gov One particular indole-triazole derivative showed significant promise as a novel antibacterial and antifungal lead compound. nih.gov The development of tricyclic pyrido[2,3-b]indole analogs has also yielded compounds with activity against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV. bohrium.com

| Pyridoindole Derivative Class | Target Microorganisms | Observed Activity |

| 6,7-annulated pyrido[2,3-d]pyrimidines | Staphylococcus aureus | Moderate antibacterial activity nih.gov |

| Pyrido[2,3-d]pyrimidin-4(1H)-ones and 2-pyrazolines | Gram-positive and Gram-negative bacteria, Fungi | Significant antibacterial and antifungal activity researchgate.netarkat-usa.org |

| Indole-1,2,4-triazole and -1,3,4-thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum antimicrobial activity (MIC 3.125-50 µg/mL) nih.gov |

| Tricyclic pyrido[2,3-b]indoles | Gram-positive and Gram-negative bacteria | Activity against both by targeting DNA gyrase and topoisomerase IV bohrium.com |

The pyridoindole scaffold is a key component in a number of compounds with demonstrated antiviral properties. nih.govnih.gov For example, Arbidol (Umifenovir), a highly functionalized indole-containing drug, has been used as a broad-spectrum antiviral agent against influenza A and B viruses, respiratory syncytial virus, and SARS. nih.gov Its mechanism of action involves inhibiting virus entry and membrane fusion. nih.gov

Researchers have also investigated derivatives of fused pyridoindoles for their antiviral activity. In one study, thiazolone-tethered fused-pyridoindoles were evaluated for their ability to inhibit Herpes Simplex Virus-1 (HSV-1). nih.gov A 4-N-dimethyl phenyl analog from this series demonstrated excellent activity with an EC50 of 0.80 μM and a high selectivity index of 592.5, making it a promising candidate for an anti-HSV-1 agent. nih.gov

Furthermore, a dihydro-pyrido-indole compound has been shown to potently inhibit HSV-1 infection by interfering with the immediate early transcriptional events in the viral life cycle. nih.gov These findings highlight the versatility of the pyridoindole structure in the development of novel antiviral therapeutics targeting different stages of viral infection. nih.govnih.gov

Pyridoindole and related indole derivatives have emerged as a promising class of compounds for the development of novel antidiabetic agents. researchgate.netnih.gov One of the key mechanisms through which these compounds may exert their antidiabetic effects is the inhibition of the sodium-glucose cotransporter 2 (SGLT2). nih.gov SGLT2 is primarily responsible for glucose reabsorption in the kidneys, and its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels. nih.gov

Researchers have synthesized and evaluated novel substituted 3-benzylindole-N-glucosides for their potential to inhibit human SGLT2 (hSGLT2). nih.gov Through optimization of this series, a compound named 3-(4-cyclopropylbenzyl)-4-fluoroindole-N-glucoside (TA-1887) was identified as a highly potent and selective hSGLT2 inhibitor. nih.gov This compound demonstrated significant antihyperglycemic effects in a mouse model of type 2 diabetes. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Structural Determinants for Biological Activity

Systematic medicinal chemistry efforts have been pivotal in elucidating the SAR of pyridoindole derivatives. These studies involve the synthesis and biological evaluation of analogs with targeted modifications to identify which parts of the molecule are essential for activity and how they can be optimized.

The nature and position of substituents on the pyridoindole ring system are critical determinants of biological activity. Modifications at various positions, including designated R1 and R2 sites, the indolic nitrogen, and appended aromatic moieties, have been shown to significantly influence potency and selectivity.

For instance, in the development of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, extensive SAR studies revealed that the introduction of a second substituent on a phenyl ring attached to the core was generally beneficial. This led to compounds with efficacy comparable or superior to the initial hits, often with potency in the double-digit nanomolar range acs.org. Specifically, a small set of disubstituted compounds bearing a fluorine atom at position 6 of the phenyl ring showed promising results acs.org.

In a different series of pyrido[b]indole derivatives with anticancer activity, the substitutions on the core structure were also found to be crucial. The observed SAR from these compounds was instrumental in developing three-dimensional quantitative structure-activity relationship (3D-QSAR) models that could visualize the influence of electronic and hydrophobic effects nih.govnih.gov.

Furthermore, studies on bis-indole derivatives as HIV-1 fusion inhibitors have highlighted the importance of the linkage between aromatic systems. Compounds with different linkages between two indole (B1671886) rings (5–6′, 6–5′, and 5–5′) all showed reduced activity compared to the 6–6′ linked parent compound, indicating a strict spatial requirement for optimal activity nih.gov.

| Position of Substitution | General Observation | Example/Effect | Reference |

|---|---|---|---|

| Phenyl Ring (attached to core) | Disubstitution can be beneficial for activity. | Introduction of a second substituent, such as fluorine, on the phenyl ring led to compounds with nanomolar potency as CFTR potentiators. | acs.org |

| Pyridoindole Core | Substitutions influence electronic and hydrophobic properties critical for anticancer activity. | The SAR data was used to build 3D-QSAR models for lead optimization. | nih.govnih.gov |

| Linkage between Aromatic Moieties | The specific connection point between aromatic systems is crucial. | In bis-indoles, a 6–6′ linkage was optimal for HIV-1 fusion inhibition, with other linkages showing reduced activity. | nih.gov |

| R and R1 Positions | Nitrogen-containing heterocyclic substituents are favorable for biological activity. | Identified as a favorable region for activity in JAK2 inhibitors. | tandfonline.com |

The introduction of various side chains, both heterocyclic and aliphatic, has been a key strategy in modulating the pharmacological profile of pyridoindole derivatives. These side chains can influence properties such as solubility, cell permeability, and target binding affinity.

In the context of Janus Kinase 2 (JAK2) inhibitors, the presence of nitrogen-containing heterocyclic substituents at the R and R1 positions was found to be a favorable region for biological activity tandfonline.com. This suggests that these groups may be involved in key hydrogen bonding interactions with the target protein. The exploration of different heteroaryl groups acylating the position 2 of a tetrahydro-γ-carboline core in CFTR potentiators also demonstrated the importance of this moiety. Modifications to the substituent on a pyrazolyl residue and the replacement of the pyrazole (B372694) with other rings were explored to optimize activity acs.org.

The degree of saturation within the pyridoindole core structure has a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity. A notable example is the identification of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (also known as 1,2,3,4-tetrahydro-γ-carboline) core as a novel chemotype for CFTR potentiators acs.org. The saturated, non-planar nature of this tetrahydro-carboline scaffold likely allows for optimal presentation of key pharmacophoric features for interaction with the target protein, a conformation that may not be achievable with a planar, fully aromatic β-carboline system. This highlights how altering the saturation of the core ring system can be a powerful tool in drug design to explore different chemical spaces and identify novel bioactive conformations.

Computational Approaches in SAR Elucidation

In recent years, computational methods have become indispensable in the study of SAR, providing deeper insights into the molecular determinants of activity and accelerating the drug discovery process. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis have been successfully applied to pyridoindole derivatives.

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach has been particularly fruitful for pyridoindole derivatives.

For a series of pyrido-indole derivatives acting as JAK2 inhibitors, a pharmacophore hypothesis was generated from a set of 51 molecules. The best model, designated ADDRRR, consisted of six features: one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings tandfonline.comnih.govtandfonline.comresearchgate.net. This model successfully matched the majority of the active ligands, providing a clear 3D blueprint for the design of new, potent JAK2 inhibitors tandfonline.com.

In a separate study on pyrido[3,4-b]indole derivatives with antiproliferative activity against the HCT116 colon cancer cell line, a four-point pharmacophore model was developed. This model, comprising one hydrogen bond donor (D) and three ring (R) elements (DRRR), also yielded a successful 3D-QSAR model, further validating its utility in guiding lead optimization nih.govnih.gov.

| Target | Pharmacophore Hypothesis | Pharmacophoric Features | Reference |

|---|---|---|---|

| Janus Kinase 2 (JAK2) | ADDRRR | One hydrogen bond acceptor, two hydrogen bond donors, three aromatic rings. | tandfonline.comnih.govtandfonline.comresearchgate.net |

| Antiproliferative (HCT116) | DRRR | One hydrogen bond donor, three ring elements. | nih.govnih.gov |

QSAR analysis seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel, unsynthesized molecules.

For the pyrido-indole derivatives targeting JAK2, a powerful 3D-QSAR model was constructed using Partial Least Square regression analysis. This model demonstrated excellent statistical significance, with a regression coefficient (R²) of 0.97 and a predictive ability (Q²) of 0.95, indicating a strong correlation between the structural features and inhibitory activity tandfonline.comnih.govtandfonline.com.

Similarly, for the anticancer pyrido[b]indole derivatives, two different QSAR modeling methods were employed: a kernel-based partial least squares (KPLS) regression analysis with 2D fingerprint descriptors, and a PHASE pharmacophore-based 3D-QSAR study nih.gov. The KPLS method yielded highly predictive models for antiproliferative activity against several cancer cell lines, with R² values up to 0.99 and external test set predictive r² values as high as 0.70 nih.govnih.gov. The 3D-QSAR study provided visualizations of the influence of electronic and hydrophobic effects, which were in agreement with the observed SAR nih.govnih.gov. These models are valuable tools for fostering the lead optimization process for this potent series of anticancer compounds nih.govnih.gov.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design for pyridoindole derivatives, molecular docking simulations are instrumental in elucidating the binding modes of these ligands within the active sites of their biological targets. This in silico approach allows researchers to visualize and analyze the intermolecular interactions that govern the ligand-target recognition process, providing critical insights for structure-activity relationship (SAR) studies. The negative values for interaction energy calculated during docking studies are indicative of a favorable binding pose. By examining the docked conformations, scientists can understand how modifications to the pyridoindole scaffold might enhance binding affinity and selectivity.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are pivotal directional interactions that significantly contribute to the stability of a ligand-protein complex and are a key focus in the analysis of docking results. For instance, in silico studies of pyridoacridine derivatives, which share structural similarities with pyridoindoles, revealed specific hydrogen bonding with key amino acid residues in cyclin-dependent kinases (CDKs). Meridine, a pyridoacridine alkaloid, was shown to form two hydrogen bonds with Leu83 in the active site of CDK-2. Similarly, various pyridoacridines formed hydrogen bonds with Val101 of the CDK-6 macromolecule.

In another study involving pyrido[3,4-d] pyrimidine (B1678525) derivatives as inhibitors of Monopolar spindle 1 (Mps1) kinase, hydrogen bonds were consistently observed with the backbone of residue Gly605. Furthermore, certain derivatives with imidazole (B134444) and triazole groups were capable of forming additional hydrogen bonds with Lys529, an interaction not observed with pyrazole-substituted compounds, highlighting the role of specific functional groups in establishing these crucial networks.

Table 1: Examples of Hydrogen Bond Interactions in Pyridoindole and Related Derivatives

| Compound/Class | Target Protein | Interacting Residue(s) | Bond Distance (Å) | Reference |

|---|---|---|---|---|

| Meridine | CDK-2 | Leu83 | 2.427; 1.928 | |

| Meridine | CDK-6 | Val101 | 1.884; 1.804 | |

| Amphimedine | CDK-6 | Val101 | 2.165 | |

| Pyrido[3,4-d] pyrimidines | Mps1 | Gly605, Lys529 | Not Specified | |

| Compound 7f | Mpro (6Y2F) | THR25, HIS41, CYS145 | Not Specified |

Evaluation of Pi-Stacking and Hydrophobic Interactions

Beyond hydrogen bonding, pi-stacking and hydrophobic interactions are fundamental forces that drive the association between pyridoindole derivatives and their protein targets. The aromatic nature of the indole ring system makes it particularly adept at participating in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket.

Molecular docking studies have shown that novel synthesized heterocyclic scaffolds based on an indole moiety interact with target enzymes through both hydrogen bonds and pi-stacked interactions. In the case of pyrido[3,4-d] pyrimidine inhibitors of Mps1, a strong hydrophobic effect was observed between the compound's backbone and the hinge region of the kinase. These hydrophobic interactions involved key residues such as Ile531, Val539, Cys604, Leu654, Ile663, and Pro673, which are located in the ATP binding pocket. The existence of these hydrophobic and π-π stacking interactions is often crucial for the stability and affinity of the ligand binding.

Mechanism of Action Moa Investigations at Molecular and Cellular Levels

Target Identification and Validation

The biological activity of pyridoindole derivatives is rooted in their ability to bind to and modulate the function of specific protein targets. These include various enzymes, cell surface receptors, and ion channels.

Enzyme Targets: Phosphodiesterases (PDE5A), Cyclooxygenases (COX-1/COX-2), Kinases (e.g., JAK2), Tubulin, SGLT2

Pyridoindole derivatives have been identified as inhibitors of several key enzyme families, most notably kinases and phosphodiesterases.

Kinases (JAK2): A significant area of research has focused on the inhibition of Janus kinase 2 (JAK2), a tyrosine kinase involved in cytokine signaling. A point mutation (V617F) in JAK2 is strongly associated with myeloproliferative disorders, making it a key therapeutic target. nih.govacs.org A series of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide derivatives were developed as potent and orally active JAK2 inhibitors. nih.govacs.org Subsequent optimization for cell potency, metabolic stability, and off-target activities led to the discovery of specific compounds with excellent selectivity and efficacy in animal models. nih.govacs.org

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound 65 (7-(2-aminopyrimidin-5-yl)-1-{[(1R)-1-cyclopropyl-2,2,2-trifluoroethyl]amino}-5H-pyrido[4,3-b]indole-4-carboxamide) | JAK2 | Data not specified | Excellent selectivity profile nih.gov |

| Compound 6k | JAK2 | 10 | 19-fold vs JAK1; >30-fold vs JAK3 & TYK2 researchgate.net |

Phosphodiesterases (PDE5A): Certain pyridoindole derivatives have been evaluated for their potential to inhibit phosphodiesterase 5A (PDE5A), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Through in silico screening and in vivo studies, specific derivatives were identified as having promising PDE5A inhibitory potential. nih.gov One such molecule, designated D12, was found to be a particularly effective lead compound in an antihypertensive study. nih.gov

Tubulin: The indole (B1671886) nucleus, a core component of the pyridoindole structure, is found in many compounds that inhibit tubulin polymerization. mdpi.com Arylthioindoles (ATIs), for example, are known to inhibit tubulin assembly by interacting with the colchicine-binding site on β-tubulin. mdpi.com Similarly, indolyl-imidazopyridines have been shown to be potent inhibitors of tubulin polymerization. mdpi.com

Receptor Targets: GABA-A Receptor Subtypes, Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C), Dopamine (B1211576) Receptors (e.g., D2), S1P1 Receptor

The interaction of pyridoindole-related structures with G-protein coupled receptors has also been explored, particularly in the context of dopamine receptor modulation.

Dopamine Receptors (D2): While not strictly pyridoindoles, structurally related azaindole derivatives have been synthesized and assessed for their affinity at D2-like dopamine receptors. nih.gov These studies revealed that substitutions on both the indole and phenyl-piperidine moieties of the molecules are pivotal for high-affinity binding at the D2 receptor and for selectivity over the D3 subtype. nih.govnih.gov

Ion Channel Modulation (e.g., CFTR)

The modulation of ion channel activity represents another mechanism through which these compounds can exert cellular effects.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): Research on pyrrolo[2,3-b]pyrazines, a related heterocyclic system, has identified activators of the CFTR chloride channel. nih.gov The CFTR protein is an ion channel, and mutations in its gene cause cystic fibrosis. nih.govbohrium.com One derivative, RP193, was found to stimulate the channel activity of wild-type CFTR as well as mutated forms (F508del and G551D). nih.gov This activation was shown to be independent of changes in cyclic AMP levels. nih.gov

Intracellular Signaling Pathways

By engaging with their molecular targets, pyridoindole derivatives can trigger or inhibit downstream intracellular signaling pathways, including those mediated by second messengers and redox-active molecules.

Modulation of Second Messenger Systems (e.g., Cyclic AMP/GMP)

The activity of pyridoindole derivatives on enzymes and receptors directly impacts the levels of intracellular second messengers like cAMP and cGMP.

Cyclic GMP (cGMP): The inhibition of PDE5A by certain pyridoindole derivatives prevents the breakdown of cGMP. nih.gov This leads to an accumulation of intracellular cGMP, a key signaling molecule in various physiological processes. researchgate.netirins.org

Cyclic AMP (cAMP): The stimulation of D2-like dopamine receptors, a target of related azaindole compounds, typically results in the inhibition of adenylyl cyclase activity. nih.gov This action leads to a decrease in the intracellular production of cAMP. nih.gov Conversely, the activation of the CFTR ion channel by the related compound RP193 occurs without affecting intracellular cAMP levels, indicating a direct modulatory effect on the channel or a cAMP-independent pathway. nih.gov

Involvement in Redox Signaling Cascades

Certain pyridoindole derivatives have demonstrated significant antioxidant properties and the ability to modulate signaling pathways sensitive to the cellular redox state.

The derivative SMe1EC2, for instance, has been shown to possess high anti-lipoperoxidation activity, protecting neuronal cell membranes from oxidative damage. nih.gov It has been observed to inhibit the carbonylation of proteins, a marker of oxidative stress. nih.gov Furthermore, in experimental models of metabolic syndrome, SMe1EC2 was found to upregulate the expression of endothelial nitric oxide synthase (NOS3). nih.govnih.gov NOS3 is the enzyme responsible for producing nitric oxide (NO), a critical signaling molecule in the cardiovascular system. nih.gov The neuroprotective effect of SMe1EC2 is thought to be linked to its ability to preserve neuronal membranes and proteins from oxidative damage. nih.gov

Impact on Cellular Growth, Differentiation, and Death Pathways

Investigations into various pyridoindole-related structures reveal significant effects on fundamental cellular processes, including proliferation, cell cycle regulation, and programmed cell death (apoptosis).

Certain novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent cytotoxic effects against cancer cell lines. nih.gov For example, in human breast cancer (MCF-7) and liver cancer (HepG2) cells, these compounds can halt cell proliferation. nih.gov The mechanism often involves inducing cell cycle arrest, a critical process that stops cell division. Some pyridine (B92270) derivatives have been shown to cause arrest at the G2/M phase of the cell cycle through a p53-p21-driven pathway. nih.gov Another study on a specific pyrido[2,3-d]pyrimidine, identified as compound 4, found it arrested the cell cycle at the G1 phase in MCF-7 cells. nih.gov

Beyond cancer, other pyridoindole derivatives have been studied for their effects on cellular differentiation. The pyrimidoindole derivative UM171, for instance, has been shown to enhance the derivation of hematopoietic progenitor cells from human pluripotent stem cells. nih.govresearchgate.net This suggests an influence on the lineage commitment and differentiation of stem cells. Another newly synthesized pyridoindole derivative, SMe1EC2M3, was found to modulate hippocampal neurogenesis and stimulate the growth of neurites in primary hippocampal neurons, indicating a role in neuronal differentiation. nih.gov

Conversely, some 2,2'-pyridoin derivatives have shown protective effects, inhibiting hydrogen peroxide-induced cell death in HL-60 cells, suggesting a role in preventing oxidative stress-induced cell death rather than causing it. nih.gov

Table 1: Effects of Various Pyridoindole-Related Derivatives on Cellular Growth and Death This table synthesizes data from studies on different, specific compounds within the broader class.

| Compound Class/Derivative | Cell Line(s) | Effect on Cell Cycle | Apoptosis Induction | Key Molecular Targets/Pathways |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 | G1 Arrest | Yes (Intrinsic Pathway) | PIM-1 Kinase, p53, Bax, Bcl-2 |

| Pyridine Derivatives | MCF-7, HepG-2 | G2/M Arrest | Yes | JNK, p53-p21 |

| (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol | Caco-2, HCT116 | - | Yes (Extrinsic & Intrinsic) | TNF-α, FasL, Caspase-8, Bcl-2 family |

| Pyridoindole (SMe1EC2M3) | Rat Hippocampal Neurons | - | No (Promotes growth) | Neurogenesis pathways, SOX2 |

| Pyrimidoindole (UM171) | Human Pluripotent Stem Cells | - | No (Promotes differentiation) | Hematopoietic differentiation pathways |

Influence on Inflammatory Transduction Mechanisms

The pyridoindole scaffold and related structures are present in compounds that exhibit significant anti-inflammatory properties. Their mechanisms often involve the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory enzymes.

A primary mechanism by which nonsteroidal anti-inflammatory drugs (NSAIDs) function is by inhibiting cyclooxygenase (COX) enzymes, which are crucial for producing inflammatory prostaglandins. nih.gov Research on a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives has shown that they can act as dual inhibitors of both COX-1 and COX-2. nih.gov While COX-1 is involved in baseline physiological functions, COX-2 is typically induced during an inflammatory response. nih.gov The ability to inhibit COX-2 is a hallmark of many anti-inflammatory agents. nih.gov Similarly, some indole-2-one and 7-aza-2-oxindole derivatives have been found to inhibit the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net

Inflammatory responses are orchestrated by complex signaling cascades within immune cells like macrophages. When activated, these cells release a host of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). nih.govresearchgate.net Several indole-2-one derivatives have demonstrated the ability to potently inhibit the release of TNF-α and IL-6 from activated macrophages. researchgate.net The inhibition of these cytokines is a key therapeutic strategy for managing inflammatory diseases. mdpi.com

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation. mdpi.com Upon stimulation by inflammatory triggers like LPS, these pathways become activated, leading to the transcription of genes for pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2. nih.govmdpi.com While direct evidence for "Pyridoindole derivative 2" is absent, the broader class of plant-derived and synthetic heterocyclic compounds often exerts anti-inflammatory effects by modulating these core pathways. mdpi.com For example, certain indole-2-one derivatives were shown to inhibit the expression of iNOS, an enzyme whose production is often controlled by the NF-κB pathway. researchgate.net

Table 2: Anti-Inflammatory Mechanisms of Various Pyridoindole-Related Derivatives This table synthesizes data from studies on different, specific compounds within the broader class.

| Compound Class/Derivative | Primary Cell/Model | Key Enzymes Inhibited | Key Cytokines/Mediators Reduced | Implicated Signaling Pathways |

|---|---|---|---|---|

| Pyrido[2,3-d]pyridazine-2,8-dione | In vivo ear edema model | COX-1, COX-2 | Prostaglandins (inferred) | COX Pathway |

| Indole-2-one / 7-aza-2-oxindole | RAW264.7 Macrophages | COX-2, iNOS, PGES | TNF-α, IL-6 | NF-κB, MAPK (inferred) |

| Rutaecarpine (related indole alkaloid) | - | COX-2 | - | COX Pathway |

| L-167307 (pyrrole derivative) | - | - | TNF-α | Cytokine Synthesis Pathways |

Preclinical Efficacy Assessment: in Vitro and in Vivo Models

In Vitro Experimental Models

Cell Line-Based Assays (e.g., Cancer Cell Lines, Neuronal Cells, Monocytic Cells)

The in vitro assessment of SMe1EC2 has utilized various cell lines to probe its cellular mechanisms. In studies involving monocytic cells, the compound's effects on neuroinflammation have been a key area of investigation.

Monocytic Cells (BV-2 Microglial Cell Line) : Research on the BV-2 microglial cell line, which are immortalized murine microglia cells often used as a model for neuroinflammation, demonstrated that SMe1EC2 has a markedly low impact on the viability and proliferation of these cells when compared to other antioxidant compounds like a semisynthetic derivative of quercetin (B1663063). nih.gov However, unlike quercetin, SMe1EC2 did not significantly inhibit the production of nitric oxide by activated microglial cells, suggesting its protective mechanisms are likely not through the direct modulation of the pro-inflammatory state of microglia. nih.gov

Neuronal Cells (HT22 Cell Line) : While direct studies on SMe1EC2 with the HT22 hippocampal neuronal cell line are not detailed, this cell line is a common model for studying glucose toxicity and oxidative stress, which are conditions where SMe1EC2 has shown protective effects in other models. nih.gov

While a broad range of pyridoindole derivatives have been evaluated for anticancer activity against various cell lines—including pancreatic, lung, breast, melanoma, colon, and prostate cancer cell lines—specific data on the antiproliferative effects of SMe1EC2 on cancer cell lines is not extensively detailed in the reviewed literature. longdom.org

| Cell Line | Model | Key Findings for SMe1EC2 |

| BV-2 Microglia | Neuroinflammation | Showed markedly lower impact on cell viability/proliferation compared to a quercetin derivative. nih.gov |

| Did not downregulate nitrite (B80452) levels in lipopolysaccharide-stimulated cells. nih.gov | ||

| Suggests the protective mechanism does not likely involve direct modulation of the pro-inflammatory state of microglia. nih.gov |

Functional Assays on Tissue Slices (e.g., Hippocampal Slices for LTP, Ischemia)

Functional assays using ex vivo tissue slices, particularly from the hippocampus, have been crucial in demonstrating the neuroprotective effects of SMe1EC2 under ischemic conditions.

Ischemia/Reperfusion Models (Hippocampal Slices) : In rat hippocampal slices subjected to transient hypoxia/hypoglycemia (an in vitro model of ischemia), SMe1EC2 demonstrated significant neuroprotective efficacy. nih.govnih.gov Application of the compound resulted in an improved recovery of neuronal function during the reoxygenation phase compared to untreated slices. nih.govnih.gov Furthermore, SMe1EC2 was shown to reduce the extent of edema formation in the CA1 area of the hippocampus following ischemic conditions in vitro. nih.govmdpi.com

Long-Term Potentiation (LTP) in Hippocampal Slices : Long-term potentiation, a cellular correlate of learning and memory, is known to be impaired by oxidative stress and ischemic conditions. In rat hippocampal slices where LTP was reduced by transient hypoxia/hypoglycemia, SMe1EC2 treatment improved the ischemia-induced reduction of LTP. nih.gov This suggests that the compound's protective effects extend to synaptic plasticity under ischemic stress. nih.gov

| Tissue Model | Condition | Key Findings for SMe1EC2 |

| Rat Hippocampal Slices | Hypoxia/Hypoglycemia (Ischemia) | Improved resistance of hippocampal neurons to ischemic conditions. nih.gov |

| Enhanced recovery of neuronal response upon reoxygenation. nih.gov | ||

| Reduced edema formation in the CA1 neuronal area. nih.govmdpi.com | ||

| Long-Term Potentiation (LTP) | Improved the hypoxia/hypoglycemia-induced reduction of LTP. nih.gov |

Biochemical Assays for Enzyme Inhibition and Antioxidant Capacity

Biochemical assays have confirmed the potent antioxidant properties of SMe1EC2, which are believed to underpin many of its protective effects.

Antioxidant Capacity : SMe1EC2 has been shown to be a potent antioxidant, with a higher capability than its parent compound, stobadine (B1218460). nih.gov It effectively inhibits lipoperoxidation and the carbonylation of proteins in rat brain cortex homogenates exposed to an Fe2+/ascorbate system. nih.gov

Enzyme Inhibition : The compound demonstrated an inhibitory effect on the oxidative impairment of creatine (B1669601) phosphokinase in rat brain homogenates. nih.gov This protective action on a key enzyme in cellular energy metabolism highlights its ability to shield cellular components from oxidative damage. While other pyridoindole derivatives have been studied for their inhibitory effects on enzymes like carbonic anhydrase, specific data for SMe1EC2 in this area is limited. nih.gov

Immunocytochemical and Immunohistochemical Analyses (e.g., Neurogenesis Markers)

Immunohistochemical techniques have been employed to investigate the influence of SMe1EC2 and its close derivatives on cellular markers related to neurogenesis and cardiovascular function.

Neurogenesis Markers : A closely related derivative, SMe1EC2M3, was studied in a rat model of chronic mild stress. nih.govnih.gov Immunohistochemical analysis revealed that administration of SMe1EC2M3 modulated markers of neurogenesis in the hippocampus. nih.govnih.gov Specifically, it significantly increased the number of SOX2-positive cells (a marker for neural progenitor cells) and the signal of GFAP-positive cells (a marker for astrocytes and neural stem cells) in the dentate gyrus of stressed animals. nih.gov In primary hippocampal neuronal cultures, this derivative also stimulated the length of neurites. nih.gov

Cardiovascular Markers : In a rat model of metabolic syndrome, immunohistochemical analysis of the left ventricle was performed. nih.gov Treatment with SMe1EC2 led to the upregulation of endothelial nitric oxide synthase (NOS3) expression. nih.gov The expression of nuclear factor kappa B (NF-κB), an inflammatory marker, was increased in the metabolic syndrome group and further increased with SMe1EC2 treatment. nih.gov

In Vivo Animal Models

Rodent Models of Neurological Disorders (e.g., Ischemia/Reperfusion Injury, Acute Head Trauma, Cognitive Impairment, Neurodegeneration)

The therapeutic potential of SMe1EC2 has been further evaluated in several rodent models of acute and chronic neurological disorders.

Ischemia/Reperfusion Injury : In an ex vivo model using isolated rat hearts subjected to global ischemia followed by reperfusion, SMe1EC2 significantly promoted the recovery of left ventricular function. nih.gov It increased left ventricular developed pressure and decreased the pathologically elevated end-diastolic pressure. nih.gov Additionally, SMe1EC2 exhibited a significant anti-dysrhythmic effect, inhibiting life-threatening reperfusion dysrhythmias such as ventricular tachycardia and ventricular fibrillation. nih.gov

Acute Head Trauma : In a mouse model of acute head trauma, SMe1EC2 demonstrated marked neuroprotective effects. nih.govnih.gov It diminished sensomotoric impairment, reduced the incidence of subdural and parenchymal bleeding, and eliminated the increase in brain wet weight, which is indicative of acute brain edema. nih.gov Biochemically, SMe1EC2 administration fully prevented the trauma-induced decrease in the brain's total glutathione (B108866) level. nih.gov

Cognitive Impairment and Neurodegeneration : SMe1EC2 has shown promise as a cognition-enhancing agent in a model of age-related cognitive decline. nih.gov In 20-month-old rats, chronic administration of SMe1EC2 improved cognitive capacity, an effect correlated with a decrease in autofluorescence in the hippocampal region, suggesting a reduction in lipofuscin accumulation. nih.gov However, in a trimethyltin (B158744) (TMT)-induced model of neurodegeneration, which mimics aspects of Alzheimer's disease, SMe1EC2 failed to ameliorate the detrimental effect on spatial memory. researchgate.net Despite the lack of cognitive improvement in this specific model, the compound did show neuroprotective effects at a cellular level, preserving the viability of pyramidal cells in the hippocampal CA1 area and preventing an increase in serum levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net

| Animal Model | Disorder | Key Findings for SMe1EC2 |

| Isolated Rat Heart | Ischemia/Reperfusion Injury | Promoted recovery of left ventricular function. nih.gov |

| Exhibited significant anti-dysrhythmic effects. nih.gov | ||

| Mouse Model | Acute Head Trauma | Diminished sensomotoric impairment and reduced brain edema. nih.govnih.gov |

| Reduced incidence of intracranial bleeding. nih.gov | ||

| Prevented the decrease in brain total glutathione. nih.gov | ||

| Aged Rat Model | Age-Related Cognitive Decline | Acted as a cognition-enhancing agent. nih.gov |

| Correlated with reduced lipofuscin accumulation in the hippocampus. nih.gov | ||

| Rat Model (TMT-induced) | Neurodegeneration & Cognitive Impairment | Preserved pyramidal cell viability in the hippocampal CA1 area. researchgate.net |

| Prevented increased serum lipid peroxidation (MDA levels). researchgate.net | ||

| Failed to ameliorate spatial memory deficits. researchgate.net |

Behavioral Phenotyping in Psychiatric Disease Models (e.g., Anxiety, Depression, Chronic Mild Stress)

Pyridoindole derivatives have been investigated for their potential therapeutic effects in models of psychiatric disorders, demonstrating antidepressant and anxiolytic-like properties. One newly synthesized compound, (±)-cis ethyl 8-methoxy-6-methyl-3,4,4a,5,9bH-hexahydro-1H-pyrido[4,3-b]indole-2-carboxylate (SMe1EC2M3), has been evaluated in a chronic mild stress (CMS) model in rats, a widely used paradigm for studying depression. nih.govnih.govresearchgate.net The negative behavioral effects of CMS are partially mitigated by the administration of SMe1EC2M3. nih.govnih.gov

In the forced swim test, chronic administration of SMe1EC2M3 ameliorated the consequences of CMS on immobility and swimming time. nih.govnih.gov Furthermore, the highest dose of SMe1EC2M3 counteracted the CMS-induced decreases in the sucrose (B13894) preference test, suggesting a restoration of anhedonic-like behavior. nih.gov These behavioral improvements are associated with changes in hippocampal neurogenesis and neuronal differentiation. nih.govnih.gov

Other pyridoindole analogs have also shown anxiolytic-like activity in rodent behavioral studies. The compound SL651498 demonstrated anxiolytic effects comparable to diazepam. nih.gov Similar properties were observed in the pyridoindole derivatives SMe1EC2 and SMe1M2. nih.gov These findings suggest that the pyridoindole scaffold is a promising starting point for the development of new agents for psychiatric conditions.

Table 1: Behavioral Outcomes of Pyridoindole Derivative SMe1EC2M3 in a Chronic Mild Stress (CMS) Model

| Behavioral Test | Parameter | Effect of SMe1EC2M3 in CMS-exposed Rats |

|---|---|---|

| Forced Swim Test | Immobility Time | Ameliorated CMS-induced increase nih.govnih.gov |

| Forced Swim Test | Swimming Time | Ameliorated CMS-induced changes nih.govnih.gov |

| Sucrose Preference Test | Sucrose Preference | Ameliorated CMS-induced decrease nih.gov |

Animal Models of Cancer and Tumor Growth Inhibition

Derivatives of the pyridoindole scaffold, particularly pyridopyrimidines and related structures, have demonstrated significant antiproliferative activity across a range of human cancer cell lines. Research has focused on their ability to inhibit various kinases involved in tumor growth and proliferation. nih.gov

One study detailed the synthesis and evaluation of new pyrido[3,4-b]indole derivatives as broad-spectrum anticancer agents. longdom.org Several compounds showed potent inhibitory activity against pancreatic (HPAC, MIA PaCa-2) and colon (HCT116) cancer cell lines, with IC50 values in the submicromolar range. longdom.org For instance, compound 21 was identified as a lead candidate with IC50 values of 0.53 µM, 0.54 µM, and 0.84 µM against HCT116, HPAC, and MIA PaCa-2 cells, respectively. longdom.org

In a separate investigation, novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as potential inhibitors of the epidermal growth factor receptor (EGFR), including its mutated form EGFRT790M. nih.gov Compound 8a from this series exhibited the highest inhibitory activities against both wild-type EGFR (EGFRWT) and EGFRT790M, with IC50 values of 0.099 µM and 0.123 µM, respectively. nih.gov This compound also demonstrated significant cytotoxic effects against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov

Another class of compounds, cyanopyridones and their fused pyrido[2,3-d]pyrimidine (B1209978) derivatives, were evaluated for their ability to inhibit the growth of breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. mdpi.com The cyanopyridone derivative 5e showed the most potent activity against the MCF-7 cell line with an IC50 of 1.39 µM, while compound 6b was most effective against the HepG2 cell line with an IC50 of 2.68 µM. mdpi.com These compounds are believed to exert their anticancer effects through the dual inhibition of VEGFR-2 and HER-2. mdpi.com

Table 2: In Vitro Anticancer Activity of Selected Pyridoindole and Related Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line | Potency (IC50/GI50) |

|---|---|---|---|

| Pyrido[3,4-b]indole | Compound 21 | HCT116 (Colon) | 0.53 µM longdom.org |

| HPAC (Pancreatic) | 0.54 µM longdom.org | ||

| MIA PaCa-2 (Pancreatic) | 0.84 µM longdom.org | ||

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Compound 8a | EGFRWT (enzyme) | 0.099 µM nih.gov |

| EGFRT790M (enzyme) | 0.123 µM nih.gov | ||

| PC-3 (Prostate) | 0.21 µM | ||

| HCT-116 (Colon) | 0.44 µM | ||

| Cyanopyridone | Compound 5e | MCF-7 (Breast) | 1.39 µM mdpi.com |

Models for Anti-Inflammatory Activity (e.g., Ear Edema)

The anti-inflammatory potential of pyridoindole-related structures has been assessed using established in vivo models, such as chemically induced ear edema in mice. nih.govmdpi.com This model is a standard method for screening compounds for topical and systemic anti-inflammatory effects. mdpi.comijpras.com

A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were evaluated in a croton oil-induced ear edema model. nih.gov Several of the synthesized compounds demonstrated potent anti-inflammatory properties. Notably, compound 7c was the most effective, showing an 81.8% inhibition of ear edema. nih.gov This activity was comparable to the parent compound from which the series was derived. nih.gov Further investigation revealed that compound 7c acts as a dual inhibitor of both COX-1 and COX-2 isoenzymes. nih.gov

In addition to direct edema inhibition, related pyridoindole compounds have been shown to modulate the molecular mediators of inflammation. The compound AC102, a small lipophilic pyridoindole, demonstrated anti-inflammatory effects in an ex vivo model of electrode insertion trauma by decreasing the mRNA expression of pro-inflammatory cytokines such as TNF-α and the enzymes iNOS and COX-2. biorxiv.org Another pyridoindole derivative, SMe1EC2, was found to reduce edema formation in the rat hippocampus following ischemia in vitro, highlighting its neuroprotective and anti-inflammatory capabilities in the central nervous system. nih.gov

Table 3: Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives in the Mouse Ear Edema Model

| Compound | Inhibition of Ear Edema (%) |

|---|---|

| 6a | 56.2% nih.gov |

| 6c | 75.2% nih.gov |

Models for Antihypertensive and Antidiabetic Evaluation